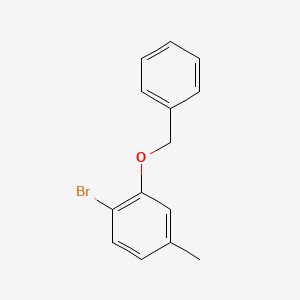
2-(Benzyloxy)-1-bromo-4-methylbenzene
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-4-methylbenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Benzyloxy)-1-bromo-4-methylbenzene, also known by its IUPAC name, is a halogenated aromatic compound characterized by a benzyloxy group, a bromine atom, and a methyl group on a benzene ring. Its unique structure provides it with significant potential for various biological activities, particularly in medicinal chemistry and synthetic applications.
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 293.15 g/mol
The compound features a bromine atom at the 1-position and a methyl group at the 4-position of the benzene ring, with the benzyloxy group attached to the 2-position. This arrangement contributes to its chemical reactivity and biological interactions.
Interaction Studies
Research indicates that this compound interacts with various biological targets. Similar compounds have shown interactions with proteins such as leukotriene A-4 hydrolase and mitogen-activated protein kinase, suggesting that this compound may exhibit similar properties that could lead to therapeutic applications.
Antimycobacterial Activity
In studies evaluating derivatives of benzyloxy compounds, it was found that certain analogs exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The structure-activity relationship (SAR) indicates that modifications to the benzyloxy group can enhance biological efficacy .
Study on Antimycobacterial Evaluation
A series of benzyloxy derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The results demonstrated that compounds with specific substitutions on the aromatic ring exhibited potent activity against the bacterium, indicating potential for developing new antimycobacterial agents .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Protein Interaction : Engagement with specific enzymes or receptors in cellular pathways.
- Inhibition of Pathogen Growth : Similar compounds have shown ability to inhibit bacterial growth by disrupting metabolic processes.
Comparative Analysis
The following table summarizes structural comparisons of related compounds and their potential biological activities:
| Compound Name | Structural Characteristics | Biological Activity Potential |
|---|---|---|
| 2-(Benzyloxy)-1-bromo-4-chlorobenzene | Chlorine at the 1-position instead of bromine | Potentially similar activity as parent compound |
| 2-(Benzyloxy)-1-bromo-4-fluorobenzene | Fluorine at the 1-position instead of bromine | May exhibit different interaction profiles |
| 2-(Benzyloxy)-3-bromo-4-methylbenzene | Bromination at the 3-position instead of 1 | Altered activity due to positional changes |
Propiedades
IUPAC Name |
1-bromo-4-methyl-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOORNJPVWWFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















